(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[420]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst, such as a copper-based catalyst, to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Bicyclo[4.2.0]octa-1,3,5-diaminophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone: Unique due to its bicyclic structure and specific functional groups.
(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)ethanone: Similar structure but different functional groups.
(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)propanone: Another similar compound with variations in the carbon chain length.
Uniqueness
The uniqueness of (Bicyclo[42
Properties
CAS No. |
173063-47-3 |
---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-bicyclo[4.2.0]octa-1(6),2,4-trienyl-(3,5-diaminophenyl)methanone |
InChI |
InChI=1S/C15H14N2O/c16-13-6-12(7-14(17)8-13)15(18)11-4-2-9-1-3-10(9)5-11/h2,4-8H,1,3,16-17H2 |
InChI Key |
ALLGGXFQLDLJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C(=O)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.